molecular formula C16H13NO4 B14439033 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one CAS No. 74599-23-8

3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one

Cat. No.: B14439033
CAS No.: 74599-23-8
M. Wt: 283.28 g/mol
InChI Key: GLFRBWDJHGYAFB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 2-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce epoxides or other oxidized forms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its biological activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, chalcones are known to inhibit enzymes, modulate signaling pathways, and interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different biological activities.

    3-(4-hydroxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one: Has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological properties.

Uniqueness

3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activities. The combination of these functional groups can result in distinct properties compared to other chalcones.

Properties

CAS No.

74599-23-8

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13NO4/c1-21-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17(19)20/h2-11H,1H3

InChI Key

GLFRBWDJHGYAFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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